molecular formula C14H10Br2N2 B2868710 (1E,2E)-1,2-bis(4-bromobenzylidene)hydrazine CAS No. 41097-38-5

(1E,2E)-1,2-bis(4-bromobenzylidene)hydrazine

Cat. No. B2868710
CAS RN: 41097-38-5
M. Wt: 366.056
InChI Key: LBYGBPAMWPZZRE-BEQMOXJMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1E,2E)-1,2-bis(4-bromobenzylidene)hydrazine” is a chemical compound with the molecular formula C14H10Br2N2 and a molecular weight of 366.056 . It is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The molecular structure of “(1E,2E)-1,2-bis(4-bromobenzylidene)hydrazine” consists of 14 carbon atoms, 10 hydrogen atoms, 2 bromine atoms, and 2 nitrogen atoms .

Scientific Research Applications

Photo-initiators in UV-Curing Applications

This compound’s derivatives are known to act as photo-initiators in UV-curing applications, which are crucial in industries like printing. They initiate the curing process of inks, coatings, and adhesives under UV light exposure .

UV Blockers in Packaging

(E,E)-BIS[(4-BROMOPHENYL)METHYLIDENE]HYDRAZINE derivatives can be added to plastic packaging as UV blockers. This helps prevent the degradation of packaging polymers and the products contained within, allowing for clear packaging options .

Non-Linear Optical (NLO) Materials

The compound’s structural analogs have shown potential as NLO active materials. Their large macroscopic dipole moments make them suitable for applications in electro-optics and terahertz technologies .

Fluorescence Studies

Due to its conjugated structure, the compound exhibits fluorescence under UV light. This property is valuable for studying molecular interactions and dynamics in various research fields .

Molecular Geometry Analysis

Researchers utilize the compound for single-crystal X-ray diffraction analysis to determine molecular geometry. This is essential for understanding the physical and chemical properties of new materials .

Electron Affinity and Global Electrophilicity Studies

The compound is used to investigate properties like electron affinity and global electrophilicity. These studies are important for designing molecules with desired reactivity and stability .

properties

IUPAC Name

(E)-1-(4-bromophenyl)-N-[(E)-(4-bromophenyl)methylideneamino]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2N2/c15-13-5-1-11(2-6-13)9-17-18-10-12-3-7-14(16)8-4-12/h1-10H/b17-9+,18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYGBPAMWPZZRE-BEQMOXJMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NN=CC2=CC=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/N=C/C2=CC=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1E,2E)-1,2-bis(4-bromobenzylidene)hydrazine

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